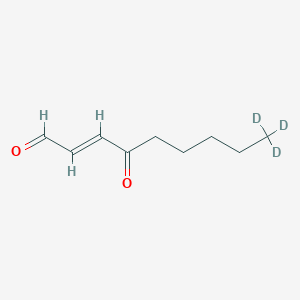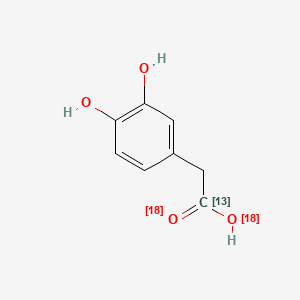
2-(3,4-dihydroxyphenyl)acetic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3,4-dihydroxyphenyl)acetic acid involves the aerobic biotransformation of 4-hydroxyphenylacetic acid using whole cell cultures of Arthrobacter protophormiae. This method yields the product with a 52% efficiency . Another approach involves the biosynthesis using metabolic engineering techniques, where 4-hydroxyphenylacetic acid is converted to this compound using high-efficiency expression of hydroxylase enzymes .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to express specific enzymes that facilitate the conversion of precursor compounds into the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include quinones, catechols, and various substituted phenylacetic acids .
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dihydroxyphenyl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a biomarker for studying the metabolism of dopamine and other neurotransmitters.
Medicine: It is used in the development of drugs targeting the dopaminergic system, particularly for treating neurological disorders.
Industry: It is utilized in the production of antioxidants and other bioactive compounds
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydroxyphenyl)acetic acid involves its role as a metabolite of dopamine. It is produced through the enzymatic degradation of dopamine by monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT). This compound acts as a biomarker for dopamine metabolism and is involved in various biochemical pathways related to neurotransmitter regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Homovanillic acid: Another metabolite of dopamine, but with different enzymatic pathways.
3-Methoxytyramine: A metabolite of dopamine that is further degraded to homovanillic acid.
Phenylacetic acid: A structural derivative of 2-(3,4-dihydroxyphenyl)acetic acid.
Uniqueness
This compound is unique due to its specific role in the dopaminergic system and its involvement in the metabolism of dopamine. Its presence as a biomarker for dopamine metabolism makes it a valuable compound in neurological research .
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i8+1,11+2,12+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFZDZCDUFSOFZ-SWDPYBNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[13C](=[18O])[18OH])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

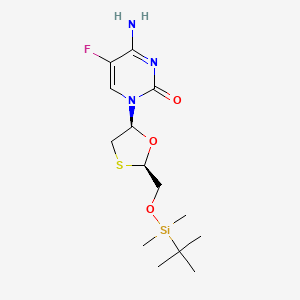
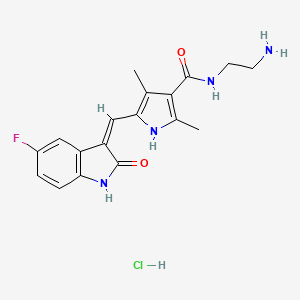
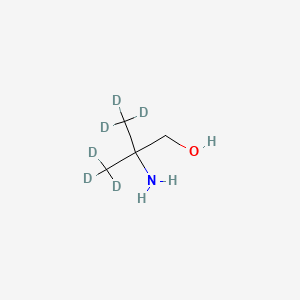
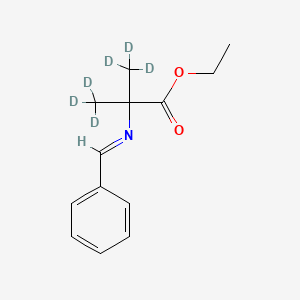
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)
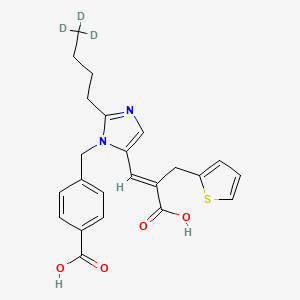
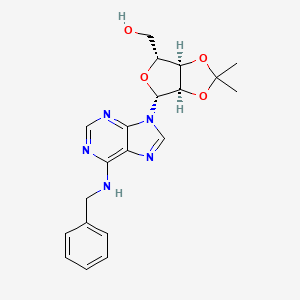
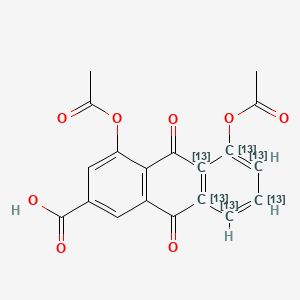
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)
![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)
